3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
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Description
“3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic compound that contains several functional groups and rings, including a furan ring, an oxadiazole ring, and a quinolin ring. These structural features suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving furan-2-carboxylic acid hydrazide . The oxadiazole ring could be formed through cyclization reactions, and the quinolin ring could be formed through condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and quinolin rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The quinolin ring is a fused ring system with a benzene ring and a pyridine ring .
Chemical Reactions Analysis
This compound, due to the presence of multiple functional groups, could undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic substitution reactions, and the oxadiazole ring could undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxadiazole ring could increase its solubility in polar solvents .
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to have a wide range of biological activities . They are known to interact with multiple receptors, which can be beneficial in developing new therapeutic agents .
Mode of Action
For instance, they can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can be used as a strategy to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(22-19-14)13-3-2-6-21-13/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWDVPQTVCWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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